molecular formula C17H18N4OS B2388657 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 1286704-57-1

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone

Cat. No.: B2388657
CAS No.: 1286704-57-1
M. Wt: 326.42
InChI Key: ZGDAWEKOQFQWIL-UHFFFAOYSA-N
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Description

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry research, incorporating the privileged benzothiazole scaffold. The benzothiazole nucleus is a versatile heterocycle recognized for its diverse pharmacological potential and is a common structural feature in molecules investigated for targeting multifactorial diseases . Compounds based on the benzothiazole structure have been extensively studied as multi-target-directed ligands (MTDLs) for complex neurodegenerative conditions, with research indicating potential interactions with histamine H3 receptors, cholinesterases, and monoamine oxidase-B . Furthermore, the benzothiazole motif is found in molecules explored for a broad spectrum of other biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making it a highly valuable template for developing new therapeutic agents . The specific molecular architecture of this compound, which combines a benzothiazole core with a piperidine-linked pyrazole group, presents a compelling subject for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns in drug discovery. This product is intended for research purposes to further elucidate the mechanism of action and therapeutic potential of novel benzothiazole derivatives. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c22-17(16-19-14-4-1-2-5-15(14)23-16)20-10-6-13(7-11-20)12-21-9-3-8-18-21/h1-5,8-9,13H,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDAWEKOQFQWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common methods include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Cyclization Reactions: These reactions form ring structures, which are crucial for the benzo[d]thiazol-2-yl moiety.

    Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water.

Chemical Reactions Analysis

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group by another.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of new drugs and therapeutic agents. Its structure suggests potential interactions with various biological targets, making it valuable for:

  • Anticancer Research : Compounds with similar structures have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. The benzothiazole and piperidine components are known for their anticancer properties, influencing pathways related to cell survival and proliferation.
  • Antimicrobial Activity : Research indicates that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties. A study found that compounds similar to this one displayed moderate to good activity against various bacterial strains, suggesting potential use as antimicrobial agents.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

Biological Studies

In addition to its medicinal applications, the compound is used to study biological processes at the molecular level:

  • Enzyme Inhibition : The compound can modulate the activity of enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in diseases like diabetes and inflammation .
  • Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties, suggesting that this compound may have applications in treating neurodegenerative diseases by mitigating oxidative stress and inflammation.

Material Science

The unique properties of (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone extend into material science:

  • Synthesis of Novel Materials : The compound's ability to form specific interactions at the molecular level can be harnessed to create new materials with enhanced properties for use in electronics or photonics.

Case Studies

Several studies have documented the efficacy of this compound and its analogs:

  • Anticancer Activity Study : A series of analogs were synthesized, showing significant inhibitory effects on various cancer cell lines. The study highlighted the importance of the benzothiazole moiety in enhancing anticancer activity.
  • Antimicrobial Assessment : A comprehensive evaluation was conducted on several derivatives against common bacterial strains, demonstrating promising antimicrobial efficacy comparable to established antibiotics.
  • Neuroprotective Research : Investigations into the neuroprotective effects revealed that compounds similar to this one could reduce neuronal death in models of neurodegeneration, suggesting a potential therapeutic application.

Mechanism of Action

The mechanism of action of (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name / ID Core Structure Differences Key Functional Groups Synthesis Method (Yield) Biological Activity / Application
Piperidin-1-yl-(6-(2-(piperidin-1-yl)ethoxy)benzo[d]thiazol-2-yl)methanone (3a) Ethoxy-linked piperidine at benzothiazole 6-position; dual piperidine substitution Benzothiazole, piperidine, ethoxy linker Alkylation of piperidine with 1,2-dibromoethane (Yield: Not reported) Not explicitly stated; likely CNS-targeted activity
Benzo[d]thiazol-2-yl(piperidin-1-yl)methanone Simpler structure lacking pyrazole-methyl substitution Benzothiazole, piperidine Thermal C-H amidation with (NH₄)₂S₂O₈ in DMSO (Yield: 50%) Potential enzyme inhibition (e.g., MAGL)
2-(1-(4-(4-Bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole Benzoxazole replaces benzothiazole; pyrazole linked to thiazole Benzoxazole, pyrazole, thiazole Condensation of 3-formylchromone with hydrazine derivatives (Yield: Not reported) Antimicrobial, anticancer
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazolone core instead of piperidine; allyl substitution Benzothiazole, pyrazolone, allyl group Multi-step cyclization (Yield: Not reported) Structural studies; potential anti-inflammatory
JJKK-048 (MAGL inhibitor) Piperidine-triazole-urea scaffold with benzo[d][1,3]dioxole Triazole, benzo[d][1,3]dioxole, piperidine Multi-step coupling (Yield: Not reported) Analgesic, neuroprotective, antitumor

Therapeutic Advantages and Limitations

  • Rigid methanone linker improves selectivity over more flexible analogues.
  • Limitations :
    • Synthetic complexity may result in lower yields compared to simpler derivatives.
    • Increased hydrophobicity could limit aqueous solubility.

Biological Activity

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone, a compound with the CAS number 1286704-57-1, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C17H18N4OSC_{17}H_{18}N_{4}OS, with a molecular weight of 326.4 g/mol. The structure includes a piperidine ring substituted with a pyrazole moiety and a benzo[d]thiazole group, which significantly influences its biological activity.

PropertyValue
Molecular FormulaC17H18N4OSC_{17}H_{18}N_{4}OS
Molecular Weight326.4 g/mol
CAS Number1286704-57-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and condensation reactions. These methods allow for the formation of the complex molecular structure necessary for its biological activity .

Antitumor Activity

Recent studies indicate that compounds containing the pyrazole structure exhibit significant antitumor properties. For instance, derivatives of pyrazole have shown inhibitory effects on various cancer cell lines, including lung, colorectal, and breast cancers. Specifically, compounds similar to this compound demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Anticonvulsant and Antimicrobial Properties

Thiazole derivatives have been noted for their anticonvulsant activities. Studies have shown that thiazole-containing compounds can effectively eliminate tonic extensor phases in animal models, indicating potential for treating epilepsy . Additionally, antimicrobial activities against various bacterial strains have been reported, suggesting that this compound may also serve as a lead for developing new antibiotics .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. This compound may modulate signaling pathways crucial for cell proliferation and survival, contributing to its anticancer effects .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Study : A study involving MDA-MB-231 breast cancer cells showed that pyrazole derivatives significantly inhibited cell growth with an IC50 value lower than that of standard treatments.
  • Antimicrobial Efficacy : In vitro tests indicated that certain thiazole derivatives exhibited antimicrobial activity comparable to norfloxacin against Staphylococcus epidermidis, showcasing their potential as new antimicrobial agents.

Q & A

Q. Q. What in vitro models best predict in vivo efficacy for this compound?

  • 3D tumor spheroids : For anticancer activity screening, use HCT-116 spheroids to mimic tumor microenvironments.
  • Infection models : Galleria mellonella larvae for low-cost, high-throughput antimicrobial testing .

Q. How to design a high-throughput SAR campaign for derivatives?

  • Library design :
  • Core diversification : Synthesize 50–100 analogs with variations in the pyrazole (e.g., 3,5-dimethyl) and benzo[d]thiazole (e.g., 6-nitro) positions .
  • Screening pipeline :
  • Tier 1 : Luminescence-based bacterial viability assay (30 µM cutoff).
  • Tier 2 : Cytotoxicity counter-screening in HEK-293 cells .

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